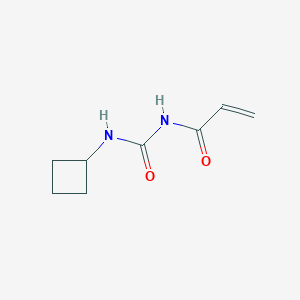

1-Cyclobutyl-3-(prop-2-enoyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-Cyclobutyl-3-(prop-2-enoyl)urea”, there are related compounds synthesized through the Biginelli reaction . This reaction involves the reacting of numerous aldehydes with urea and a beta-keto ester to give a tetrahydropyrimidinone .Scientific Research Applications

Hetero-Diels-Alder Cycloadditions

The study by Zhuo and Wyler (1993) investigated the [4 + 2] cycloadditions of α,β-unsaturated acyl cyanides with N,N-dimethyluracils, leading to the formation of bicyclic adducts and subsequently hexahydro-cis-pyranopyrimidines. These compounds undergo ring-opening under acidic conditions, resulting in uracil derivatives with side chains at C(5), demonstrating the synthetic utility of such reactions in creating complex molecular architectures Zhuo & Wyler, 1993.

One-Step Curtius Rearrangement

Sun et al. (2014) described a one-step Curtius rearrangement for converting 1-(3-Oxocyclobutyl) carboxylic acid into N-Boc-protected 1-(3-oxocyclobutyl) urea, which is a key intermediate for preparing agonists of metabotropic glutamate receptor 5. This reaction showcases the application of cyclobutyl ureas in medicinal chemistry, particularly in the synthesis of bioactive compounds Sun et al., 2014.

Intramolecular Vicinal Diamination

Rajesh et al. (2017) presented an intramolecular vicinal 1,2-diamination of alkynes for synthesizing indole-cyclic urea fused derivatives, using isocyanate as the urea precursor and Ag(I) catalyst. This method highlights the role of cyclic ureas in constructing fused heterocyclic compounds, which could have implications in pharmaceutical chemistry Rajesh et al., 2017.

Urease Inhibitors for Medical Applications

Kosikowska and Berlicki (2011) reviewed urease inhibitors' potential in treating infections caused by Helicobacter pylori and Proteus species, noting that various classes of compounds, including urea derivatives, exhibit this inhibitory activity. This research underscores the potential therapeutic applications of urea derivatives in addressing gastric and urinary tract infections Kosikowska & Berlicki, 2011.

properties

IUPAC Name |

N-(cyclobutylcarbamoyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-7(11)10-8(12)9-6-4-3-5-6/h2,6H,1,3-5H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGGJPMMZYDLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)NC1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-3-(prop-2-enoyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)